1-Benzyl 5-cyclohexyl L-glutamate
Description
1-Benzyl 5-cyclohexyl L-glutamate is a derivative of L-glutamic acid, where the α-carboxyl group is esterified with a benzyl group, and the γ-carboxyl group is modified with a cyclohexyl ester. This compound (CAS: 112471-82-6) is primarily used in peptide synthesis and biochemical research as a protected intermediate to prevent unwanted side reactions . For example, the γ-benzyl analog (CAS: 1676-73-9) has a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol , suggesting that the addition of a cyclohexyl group would increase molecular weight and hydrophobicity.
Properties
CAS No. |
915194-00-2 |
|---|---|
Molecular Formula |
C18H25NO4 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-O-benzyl 5-O-cyclohexyl (2S)-2-aminopentanedioate |
InChI |
InChI=1S/C18H25NO4/c19-16(18(21)22-13-14-7-3-1-4-8-14)11-12-17(20)23-15-9-5-2-6-10-15/h1,3-4,7-8,15-16H,2,5-6,9-13,19H2/t16-/m0/s1 |
InChI Key |
ZWUGUWHAFKGMIH-INIZCTEOSA-N |
SMILES |
C1CCC(CC1)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |
Isomeric SMILES |
C1CCC(CC1)OC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and physicochemical properties of 1-benzyl 5-cyclohexyl L-glutamate and its analogs:
*Molecular weight estimated based on analogs.
Functional and Application Differences
- Protecting Group Stability: The tert-butyl ester (CAS: Not specified in ) is stable under basic conditions but cleaved under acidic conditions, making it ideal for stepwise peptide synthesis . Benzyl esters (e.g., γ-benzyl, CAS: 1676-73-9) are removed via hydrogenolysis, offering orthogonal protection strategies . Cyclohexyl esters (CAS: 112471-82-6) may provide enhanced steric shielding compared to benzyl groups, though their deprotection conditions are less documented .
Solubility and Handling :
Purity and Storage :
Preparation Methods
Fischer Esterification of L-Glutamic Acid
The classical approach to synthesizing benzyl esters of L-glutamic acid involves Fischer esterification, where L-glutamic acid is reacted with benzyl alcohol in the presence of an acid catalyst such as concentrated sulfuric acid. This method is well-documented for producing benzyl-L-glutamate with moderate to high yield.
- Procedure Summary :
- L-glutamic acid is stirred with benzyl alcohol and concentrated sulfuric acid.
- The reaction proceeds at room temperature for approximately 20 hours.
- The crude product is precipitated by adding ethanol and triethylamine, followed by crystallization at low temperature (5 °C).
- Final purification is achieved by recrystallization from hot water (~80 °C) and drying under vacuum.
- Yield : Approximately 70%
- Storage : Product stored at -18 °C to maintain stability
- Reference : This method is described in detail with characterization data including 1H NMR spectra confirming product purity.
Protection and Selective Esterification via Carbobenzoxy (Cbz) Chemistry
Selective protection of functional groups is crucial for preparing derivatives like 1-Benzyl 5-cyclohexyl L-glutamate. A patented method involves:
- Reacting D- or L-glutamic acid with carbobenzoxy chloride to form N-carbobenzoxy-L-glutamic acid.
- Selective protection of the α-carboxyl group by benzylation in the presence of triethylamine and bromomethylbenzene to yield N-carbobenzoxy-D-benzyl glutamate.
- Subsequent transformation steps include amide formation, trityl protection of the amino group, and deprotection steps to yield the desired glutamate derivative.
- Hydrogenation with palladium on carbon catalysts is used to remove protecting groups such as carbobenzoxy and benzyl groups.
- Final protection with fluorenylmethoxycarbonyl (Fmoc) groups can be introduced for further synthetic applications.
- Reaction Conditions : Temperatures range from -20 °C to 60 °C, with reaction times between 6 to 24 hours depending on the step.
- Reference : Detailed in a Chinese patent CN100593536C, providing a multi-step synthetic route and conditions.
Biocatalytic Preparation Methods
Recent advances have explored enzyme-catalyzed routes for synthesizing protected glutamate derivatives, including this compound or closely related compounds.
Enzymatic Esterification Using Proteases
- Method : Protease enzymes such as Alcalase catalyze the mono-benzyl esterification of N-Boc L-glutamic acid in benzyl alcohol solvent.
- Yield : Up to 81% for α-benzyl ester formation.
- Advantages : High selectivity for α-position esterification, milder conditions, and environmentally friendly compared to chemical methods.
- Notes : N-protecting groups like Boc require subsequent removal steps.
Selective Hydrolysis Approaches
- γ-Selective Hydrolysis : Lipases and esterases have been screened for selective hydrolysis of dibenzyl L-glutamate to yield γ-benzyl glutamate derivatives.
- Amide Hydrolysis : Amidases and glutaminases catalyze selective hydrolysis of α-benzyl L-glutamine to produce glutamate derivatives.
- Lactam Hydrolysis : Enzymes such as oxoprolinases and γ-lactamases target lactam rings in pyroglutamate derivatives to yield the corresponding glutamate esters.
- Screening Results : Enzyme libraries (128-147 enzymes) showed varied activity and selectivity, with some enzymes producing significant yields (up to 71%) of the desired α-benzyl glutamate.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Enzymes | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Fischer Esterification | L-glutamic acid, benzyl alcohol, H2SO4 | Room temp, 20 h | ~70 | Classical, straightforward, requires acid catalyst |
| Carbobenzoxy Protection Route | Carbobenzoxy chloride, triethylamine, bromomethylbenzene, Pd/C | -20 to 60 °C, 6-24 h | Variable | Multi-step, selective protection/deprotection |
| Enzymatic Esterification | Protease (Alcalase) | Benzyl alcohol solvent, mild temp | 81 | High selectivity, eco-friendly |
| γ-Selective Hydrolysis | Lipases, esterases | Biphasic toluene-water, pH ~5 | Up to 64 | Selective hydrolysis, requires enzyme screening |
| Amide Hydrolysis | Amidases, glutaminases | Aqueous system, pH ~5 | Up to 71 | Biocatalytic, selective amide bond cleavage |
Summary of Research Findings
- The classical Fischer esterification remains a reliable method for synthesizing benzyl esters of L-glutamic acid, including this compound, with good yields and straightforward purification.
- Advanced synthetic routes involving carbobenzoxy protection and selective benzylation enable the preparation of more complex derivatives with functional group specificity, albeit with longer multi-step protocols.
- Biocatalytic methods show promise for greener, more selective synthesis, particularly enzymatic esterifications and hydrolyses, but require extensive enzyme screening and optimization for industrial scalability.
- The choice of method depends on the desired purity, scale, functional group tolerance, and environmental considerations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 1-Benzyl 5-cyclohexyl L-glutamate with high stereochemical purity?
- Methodological Answer : A stepwise protection-deprotection approach is typically employed. First, protect the α-carboxyl group of L-glutamate using benzyl alcohol under acidic conditions (e.g., HCl catalysis), followed by introducing the cyclohexyl ester at the γ-carboxyl group via cyclohexanol and a coupling reagent like DCC (dicyclohexylcarbodiimide). Purification via column chromatography and confirmation of stereochemistry using polarimetry or chiral HPLC is critical . For cyclohexyl ester formation, anhydrous conditions and inert atmospheres (e.g., nitrogen) are recommended to avoid hydrolysis .
Q. What analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying ester group positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with a chiral column ensures enantiomeric purity. Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability, particularly for batch-to-batch consistency .
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 37°C, and 50°C. Monitor degradation via HPLC at timed intervals. For ester hydrolysis susceptibility, compare degradation rates at the α (benzyl) and γ (cyclohexyl) positions using LC-MS to identify hydrolyzed products (e.g., free L-glutamate) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported substrate specificity of benzyl-esterified L-glutamate derivatives for glutamate-binding proteins (GBPs)?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., ionic strength, presence of inhibitors like L-aspartate). Use purified GBPs (e.g., from Bacillus subtilis) in reconstituted spheroplast assays to isolate transport activity. Competitive inhibition studies with structural analogs (e.g., D-glutamate, glutamate-γ-benzylester) can clarify binding site specificity . For example, shows that L-aspartate competitively inhibits L-glutamate uptake (Ki ~1.2 mM), while D-glutamate only partially inhibits binding (~57%), suggesting stereospecificity .
Q. What experimental strategies optimize the aqueous solubility of this compound for in vitro neuropharmacological assays?
- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based complexation. Adjust pH to 7.4 using phosphate-buffered saline (PBS) to ionize free carboxyl groups. If precipitation occurs during dilution, employ sonication or micellar encapsulation with non-ionic surfactants (e.g., Tween-80). Pre-formulation studies using dynamic light scattering (DLS) can assess colloidal stability .
Q. How does the cyclohexyl ester moiety at the γ-position influence metabolic stability in cellular models compared to benzyl esters?
- Methodological Answer : Compare hydrolysis rates in cell lysates (e.g., liver microsomes) using LC-MS. The bulkier cyclohexyl group may resist esterase activity longer than benzyl esters, as seen in similar compounds. To validate, incubate this compound with carboxylesterase isoforms (e.g., hCE1/hCE2) and quantify residual intact compound. ’s thermodynamic analysis of L-glutamate metabolic pathways can guide interpretation of stability data .
Q. What in vivo models are suitable for studying the blood-brain barrier (BBB) permeability of this compound?
- Methodological Answer : Use transgenic mice with fluorescently tagged BBB endothelial cells to track compound translocation via two-photon microscopy. Co-administer L-glutamate uptake inhibitors (e.g., DL-TBOA) to distinguish passive diffusion from active transport. highlights excitatory amino acid transporters (EAATs) at the BBB, which may mediate efflux; thus, knockout models (e.g., EAAT1⁻/⁻) can clarify transport mechanisms .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting data on the neurotoxic vs. neuroprotective effects of L-glutamate derivatives?
- Methodological Answer : Context-dependent effects (e.g., concentration, exposure duration) must be dissected. For acute toxicity, use primary neuron cultures exposed to this compound (0.1–10 mM) for 24–72 hours, measuring cell viability (MTT assay) and glutamate receptor activation (Ca²⁺ imaging). For chronic effects, employ organotypic spinal cord cultures with glutamate uptake inhibitors (e.g., THA) to mimic prolonged exposure. ’s chronic excitotoxicity paradigm demonstrates mGluR1-mediated neuroprotection, suggesting receptor-specific outcomes .
Q. What computational tools can predict the binding affinity of this compound to glutamate receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology models of NMDA or AMPA receptors, using L-glutamate as a reference ligand. Validate predictions with surface plasmon resonance (SPR) assays. ’s substrate specificity data (e.g., Ki values for glutamine and aspartate) can refine docking parameters to account for competitive inhibition .
Methodological Best Practices
- Stereochemical Validation : Always confirm enantiomeric purity using chiral HPLC or X-ray crystallography, as minor impurities can skew biological activity .
- Data Reproducibility : Adhere to ’s guidelines for detailed experimental protocols in publications, including solvent ratios, incubation times, and instrument settings .
- Ethical Compliance : For in vivo studies, follow institutional guidelines for neurological models, particularly when using genetically modified organisms (e.g., DAT knockout rats in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
